Chlorure d’aluminium hexahydraté

Vue d'ensemble

Description

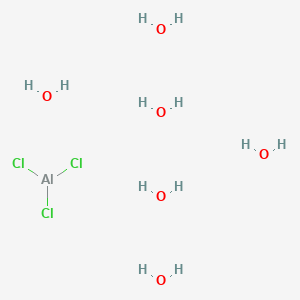

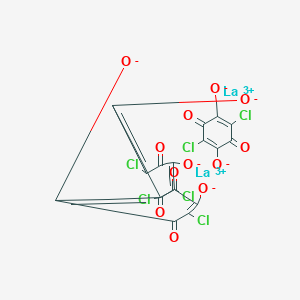

Aluminum chloride hexahydrate is a chemical compound with the formula AlCl₃·6H₂O. It is a hydrated form of aluminum chloride, where each aluminum chloride molecule is associated with six water molecules. This compound appears as a white or yellowish crystalline solid and is highly soluble in water. It is commonly used in various industrial and laboratory applications due to its reactivity and versatility.

Applications De Recherche Scientifique

Extraction et récupération à partir de sources alternatives

Chlorure d’aluminium hexahydraté : joue un rôle crucial dans l’extraction de l’aluminium à partir de sources non-bauxitiques, telles que le kaolin. Les chercheurs ont optimisé les conditions pour maximiser le rendement d’extraction de l’aluminium, atteignant jusqu’à 92,6 % d’efficacité . Le rendement de cristallisation des cristaux d’AlCl₃·6H₂O peut dépasser 90 %, ce qui en fait une méthode prometteuse pour la récupération de l’aluminium .

Synthèse organique

En chimie organique, AlCl₃·6H₂O sert de réactif doux, moins toxique et efficace. Il est utilisé dans diverses réactions, notamment les réductions chimiosélectives, la désoxygénation des N-oxydes organiques et la synthèse de composés organiques complexes . Son utilité s’étend aux réactions de protection et de déprotection, cruciales pour la synthèse de molécules sensibles .

Applications pharmaceutiques

AlCl₃·6H₂O est utilisé dans les préparations pharmaceutiques pour traiter l’hyperhidrose, une affection caractérisée par une transpiration excessive. Son efficacité dans le contrôle de la production de sueur en fait un ingrédient clé des anti-transpirants et des déodorants .

Industrie textile

Le composé trouve une application dans l’industrie textile pour la teinture des tissus et la finition textile. Ses propriétés aident à affiner le pétrole brut et à fabriquer du papier parchemin, qui sont des processus essentiels dans la fabrication industrielle .

Conservation du bois et désinfection

AlCl₃·6H₂O est utilisé pour la conservation du bois et la désinfection des étables. Ses propriétés antimicrobiennes garantissent qu’il est efficace pour maintenir la longévité des produits en bois et pour assurer l’hygiène des habitats des animaux .

Techniques analytiques et de caractérisation

Le composé est également utilisé en chimie analytique pour la caractérisation des matériaux. Des techniques telles que la diffraction des rayons X (DRX), la spectroscopie infrarouge à transformée de Fourier (FTIR), l’analyse thermogravimétrique (ATG) et l’analyse du potentiel zêta utilisent AlCl₃·6H₂O pour déterminer les propriétés de diverses substances .

Mécanisme D'action

Target of Action

Aluminum chloride hexahydrate primarily targets the sweat glands in the body . It is commonly used as a topical antiperspirant . The compound also has hemostatic properties and can be used to control minor hemorrhage during dental restorative procedures .

Mode of Action

The mode of action of aluminum chloride hexahydrate involves causing an obstruction of the distal sweat gland ducts . The metal ions precipitate with mucopolysaccharides, damaging epithelial cells along the lumen of the duct and forming a plug that blocks sweat output . This action reduces perspiration and helps control excessive sweating .

Biochemical Pathways

Research suggests that aluminum chloride can induce neurotoxicity and hepatotoxicity, affecting pathways such as wnt/β-catenin/gsk-3β, jak-2/stat-3, and ppar-γ . These pathways are involved in cell signaling, inflammation, and apoptosis .

Pharmacokinetics

In the small intestine, aluminum chloride is rapidly converted to insoluble, poorly absorbed basic aluminum salts . This includes a mixture of hydrated aluminum oxide, oxyaluminum hydroxide, various basic aluminum carbonates, and aluminum soaps .

Result of Action

The primary result of aluminum chloride hexahydrate’s action is the reduction of sweat output . By blocking the sweat gland ducts, it helps control excessive sweating, a condition known as hyperhidrosis . Additionally, it can help control minor bleeding during dental procedures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of aluminum chloride hexahydrate. It is water-reactive and moisture-sensitive . Therefore, it should be stored in a dry, cool, and well-ventilated place . It should be applied to dry, intact skin only . The compound is stable under normal conditions, but exposure to excess heat or moisture can affect its stability .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Aluminum Chloride Hexahydrate is commonly used as a topical antiperspirant . It interacts with sweat glands to reduce perspiration .

Cellular Effects

Aluminum Chloride Hexahydrate can have various effects on cells. It is known to reduce perspiration by affecting the function of sweat glands

Molecular Mechanism

It is known to interact with sweat glands to reduce perspiration

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aluminum chloride hexahydrate can be synthesized through the reaction of aluminum metal with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the hexahydrate form. The general reaction is as follows: [ 2Al + 6HCl + 12H₂O \rightarrow 2AlCl₃·6H₂O + 3H₂ ]

Industrial Production Methods: In industrial settings, aluminum chloride hexahydrate is often produced by dissolving aluminum oxide or aluminum hydroxide in hydrochloric acid. The solution is then evaporated to crystallize the hexahydrate form. The process involves careful control of temperature and concentration to obtain high-purity crystals.

Types of Reactions:

-

Hydrolysis: Aluminum chloride hexahydrate undergoes hydrolysis in water, forming aluminum hydroxide and hydrochloric acid. [ AlCl₃·6H₂O + 3H₂O \rightarrow Al(OH)₃ + 3HCl + 6H₂O ]

-

Complex Formation: It can form complexes with various ligands, such as amines and phosphines, through coordination chemistry.

Common Reagents and Conditions:

Hydrochloric Acid: Used in the synthesis and hydrolysis reactions.

Water: Acts as a solvent and participates in hydrolysis.

Major Products Formed:

Aluminum Hydroxide: Formed during hydrolysis.

Hydrochloric Acid: Released during hydrolysis.

Chemistry:

Catalysis: Aluminum chloride hexahydrate is used as a catalyst in various organic reactions, including Friedel-Crafts alkylation and acylation.

Synthesis: It is employed in the synthesis of other aluminum compounds and coordination complexes.

Biology and Medicine:

Antiperspirants: It is a key ingredient in many antiperspirant formulations due to its ability to block sweat glands.

Medical Treatments: Used in certain medical treatments for hyperhidrosis (excessive sweating).

Industry:

Water Treatment: Utilized in water purification processes to remove impurities.

Textile Industry: Used in dyeing and printing processes.

Comparaison Avec Des Composés Similaires

Aluminum Chloride (Anhydrous): AlCl₃, used in similar catalytic applications but lacks the water molecules.

Aluminum Sulfate: Al₂(SO₄)₃, used in water treatment and paper manufacturing.

Aluminum Hydroxide: Al(OH)₃, used as an antacid and in water purification.

Uniqueness: Aluminum chloride hexahydrate is unique due to its hydrated form, which imparts different physical properties and reactivity compared to its anhydrous counterpart. The presence of water molecules influences its solubility, stability, and interaction with other compounds.

Propriétés

IUPAC Name |

aluminum;trichloride;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3ClH.H2O/h;3*1H;1H2/q+3;;;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYKLJBSARHIDI-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Al+3].[Cl-].[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlCl3H2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7784-13-6 | |

| Record name | Aluminum trichloride hexahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does aluminum chloride hexahydrate work to treat hyperhidrosis?

A1: While the exact mechanism is not fully understood, research suggests that aluminum chloride hexahydrate interacts with the sweat ducts, forming a physical plug that temporarily blocks sweat production []. Additionally, it may affect the activity of sweat glands, further reducing sweating.

Q2: Are there alternative topical treatments for hyperhidrosis besides aluminum chloride hexahydrate?

A2: Yes, other options include botulinum toxin type A injections and iontophoresis treatments [, ]. The choice of treatment depends on the severity of hyperhidrosis and individual patient factors.

Q3: Has iontophoresis with aluminum chloride hexahydrate been studied for treating hyperhidrosis?

A3: Yes, studies have investigated the efficacy of aluminum chloride hexahydrate iontophoresis, particularly for palmar hyperhidrosis. Research indicates that iontophoresis with a 1% solution can effectively reduce sweating for a more extended period compared to topical application, with minimal side effects [, ].

Q4: What is the molecular formula and weight of aluminum chloride hexahydrate?

A4: The molecular formula is AlCl3·6H2O, and its molecular weight is 241.43 g/mol [, ].

Q5: What is the structural characterization of aluminum chloride hexahydrate?

A5: []Neutron and X-ray diffraction studies reveal that aluminum chloride hexahydrate consists of chains of the type "-Al(H2O)6^3+-3Cl^−−Al(H2O)6^3+-3Cl^−−", running parallel to the hexagonal c axis. Six water molecules form a nearly regular octahedron around a central aluminum ion. Two hydrogen atoms linked to an oxygen atom lie close to the lines connecting the oxygen atom with the two nearest chlorine ions.

Q6: Can aluminum chloride hexahydrate be used as a catalyst?

A6: Yes, anhydrous aluminum chloride, derived from the hexahydrate, is a potent Lewis acid catalyst widely used in organic synthesis, particularly in Friedel-Crafts alkylation and acylation reactions [, ].

Q7: What are the advantages of using aluminum chloride hexahydrate as a starting material for producing anhydrous aluminum chloride?

A7: Aluminum chloride hexahydrate is a more readily available and less expensive starting material than other options. Several methods have been developed to produce high-purity anhydrous aluminum chloride from the hexahydrate, focusing on efficient dehydration and purification techniques [, , , ].

Q8: How does the thermal decomposition of aluminum chloride hexahydrate contribute to its applications?

A8: [, ]Partial thermal decomposition of aluminum chloride hexahydrate produces basic aluminum chloride, a valuable precursor for polyaluminum chloride (PAC). PAC is an effective flocculant used in water treatment processes. The properties of the PAC solution, such as basicity, are influenced by the extent of decomposition.

Q9: Has research explored using aluminum chloride hexahydrate in the production of alumina?

A9: Yes, studies have investigated the use of aluminum chloride hexahydrate as an intermediate product in the production of alumina from various sources, including clay minerals and coal ash [, , , , , , ]. These methods often focus on efficient extraction, crystallization, and calcination techniques to produce high-purity alumina.

Q10: What are the material compatibility and stability aspects of aluminum chloride hexahydrate?

A10: Aluminum chloride hexahydrate exhibits good compatibility with various materials, but its hygroscopic nature necessitates proper storage to prevent degradation due to moisture absorption [].

Q11: What is known about the toxicology and safety of aluminum chloride hexahydrate?

A11: While generally considered safe for topical use in treating hyperhidrosis, aluminum chloride hexahydrate can cause skin irritation and dryness in some individuals [, , , ]. It is crucial to follow recommended usage guidelines and consult a healthcare professional if irritation occurs.

Q12: Are there environmental concerns regarding aluminum chloride hexahydrate?

A12: While not classified as a major environmental hazard, responsible waste management practices are essential. Research on mitigating potential negative impacts on the environment is ongoing [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

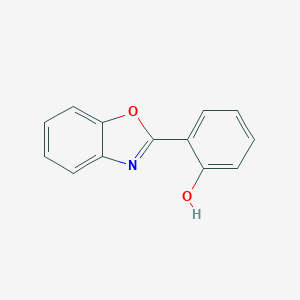

![Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-](/img/structure/B213138.png)